2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative, followed by further functionalization to introduce the methoxy, dimethyl, and sulfanylidenedithiolo groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of more efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfanylidenedithiolo groups makes it susceptible to oxidation reactions.
Reduction: The quinoline core can be reduced under appropriate conditions.
Substitution: Functional groups such as methoxy and dimethyl can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The quinoline core and functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone: Shares a similar quinoline core and functional groups.
4-(8-Methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole: Another quinoline derivative with different substituents.
Uniqueness
This detailed article provides a comprehensive overview of 2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
327168-94-5 |
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Molecular Formula |
C27H20N2O4S3 |
Molecular Weight |
532.7g/mol |
IUPAC Name |
2-[2-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C27H20N2O4S3/c1-27(2)23-22(26(34)36-35-23)18-12-15(33-3)10-11-19(18)29(27)20(30)13-28-24(31)16-8-4-6-14-7-5-9-17(21(14)16)25(28)32/h4-12H,13H2,1-3H3 |
InChI Key |
DQLAMCUHDGWBHZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C=CC(=C3)OC)C(=S)SS2)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C=CC(=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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